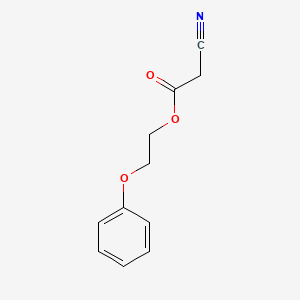
Acetic acid, 2-cyano-, 2-phenoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-cyano-, 2-phenoxyethyl ester is an organic compound with the molecular formula C11H11NO3. This compound is characterized by the presence of a cyano group (-CN) and a phenoxyethyl ester group (-OCH2CH2Ph) attached to the acetic acid backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-cyano-, 2-phenoxyethyl ester typically involves the esterification of cyanoacetic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-cyano-, 2-phenoxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and 2-phenoxyethanol.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-cyano-α,β-unsaturated esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Catalysts such as piperidine or pyridine are often used to facilitate these reactions.
Major Products Formed
Hydrolysis: Cyanoacetic acid and 2-phenoxyethanol.
Nucleophilic Substitution: Various cyano-substituted derivatives.
Condensation Reactions: β-Cyano-α,β-unsaturated esters.
Aplicaciones Científicas De Investigación
Acetic acid, 2-cyano-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetic acid, 2-cyano-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenoxyethyl ester group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, cyano-, 2-methoxyethyl ester: Similar structure but with a methoxy group instead of a phenoxy group.
Acetic acid, 2-phenylethyl ester: Lacks the cyano group and has a phenylethyl group instead of a phenoxyethyl group
Uniqueness
Acetic acid, 2-cyano-, 2-phenoxyethyl ester is unique due to the presence of both the cyano and phenoxyethyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
32804-78-7 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-phenoxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C11H11NO3/c12-7-6-11(13)15-9-8-14-10-4-2-1-3-5-10/h1-5H,6,8-9H2 |
Clave InChI |
JDWZQOGWSGQVPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


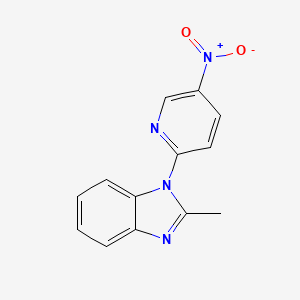
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
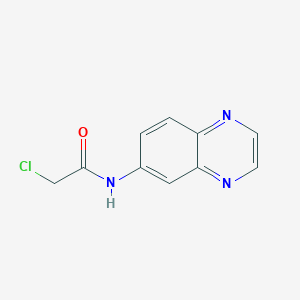
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
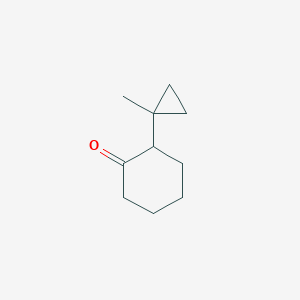
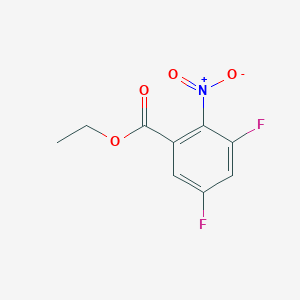
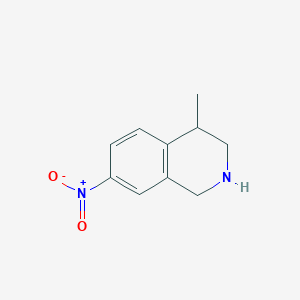
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

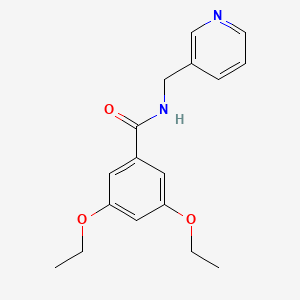
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

